molecular formula C19H20N2O6 B14526073 N-Formyl-L-tyrosyl-L-tyrosine CAS No. 62704-85-2

N-Formyl-L-tyrosyl-L-tyrosine

Cat. No.: B14526073
CAS No.: 62704-85-2
M. Wt: 372.4 g/mol
InChI Key: BAKYHEVRNBCOOE-IRXDYDNUSA-N
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Description

N-Formyl-L-tyrosyl-L-tyrosine is a compound that belongs to the class of N-formyl amino acids. It is derived from L-tyrosine, an essential amino acid involved in protein synthesis. The compound is characterized by the presence of a formyl group attached to the amino group of L-tyrosine. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-L-tyrosyl-L-tyrosine typically involves the formylation of L-tyrosine. One common method is the reaction of L-tyrosine with formic acid and a dehydrating agent such as acetic anhydride. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Formyl-L-tyrosine. The compound can then be coupled with another molecule of L-tyrosine using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Formyl-L-tyrosyl-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

N-Formyl-L-tyrosyl-L-tyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.

    Biology: Studied for its role in protein modification and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Formyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding to proteins and enzymes. This can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

N-Formyl-L-tyrosyl-L-tyrosine can be compared with other N-formyl amino acids and tyrosine derivatives:

    N-Formyl-L-tyrosine: Similar structure but lacks the additional tyrosine residue.

    L-Tyrosine: The parent amino acid without the formyl modification.

    N-Acetyl-L-tyrosine: Another modified tyrosine with an acetyl group instead of a formyl group.

Uniqueness: this compound is unique due to the presence of both a formyl group and an additional tyrosine residue, which imparts distinct chemical and biological properties.

Properties

CAS No.

62704-85-2

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-formamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H20N2O6/c22-11-20-16(9-12-1-5-14(23)6-2-12)18(25)21-17(19(26)27)10-13-3-7-15(24)8-4-13/h1-8,11,16-17,23-24H,9-10H2,(H,20,22)(H,21,25)(H,26,27)/t16-,17-/m0/s1

InChI Key

BAKYHEVRNBCOOE-IRXDYDNUSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O)O

Origin of Product

United States

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